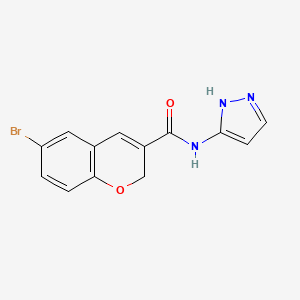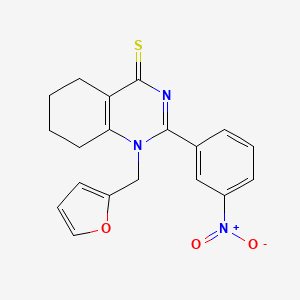![molecular formula C11H21ClN2O3 B2617548 Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 335621-00-6](/img/structure/B2617548.png)
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
描述
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (TBODC) is a novel cyclic organic compound with a wide range of applications in various fields of science. TBODC is a versatile and powerful compound that can be used in the synthesis of various organic compounds and as a reagent in various laboratory experiments. TBODC is a highly stable compound with a low melting point and high solubility in water, making it an ideal reagent for many laboratory experiments.
科学研究应用
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in various laboratory experiments, such as in the synthesis of various organic compounds, in the synthesis of polymers, and in the synthesis of various pharmaceuticals. In addition, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been used in the development of various analytical techniques, such as in the analysis of proteins and in the development of various chromatographic methods.
作用机制
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a highly reactive compound and as such, its mechanism of action is not well understood. However, it is believed that Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride reacts with other compounds through a series of electron transfer reactions, resulting in the formation of new compounds.
Biochemical and Physiological Effects
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been used in the study of various biochemical and physiological processes. It has been used to study the effects of various compounds on the activity of enzymes and other proteins, as well as the effects of various compounds on the growth and metabolism of cells. In addition, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been used in the study of various physiological processes, such as the absorption and metabolism of drugs and other compounds in the body.
实验室实验的优点和局限性
The use of Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride in laboratory experiments has several advantages. It is a highly stable compound with a low melting point and high solubility in water, making it an ideal reagent for many laboratory experiments. In addition, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a highly reactive compound, making it ideal for the synthesis of various organic compounds and for the development of various analytical techniques. However, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is also a highly toxic compound and as such, it should be handled with extreme caution in laboratory experiments.
未来方向
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a versatile and powerful compound with a wide range of applications in various fields of science. As such, there are numerous potential future directions for the use of Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride. For example, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride could be used in the development of new analytical techniques and in the synthesis of new drugs and other compounds. In addition, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride could be used in the study of various biochemical and physiological processes, such as the absorption and metabolism of drugs and other compounds in the body. Finally, Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride could be used in the development of new polymers and other materials with unique properties.
属性
IUPAC Name |
tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZEXFJJIKYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)
![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)


![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2617488.png)